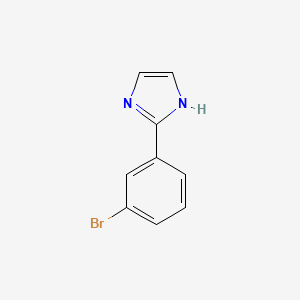

2-(3-bromophenyl)-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNCBJALMQWYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680745 | |

| Record name | 2-(3-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937013-66-6 | |

| Record name | 2-(3-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Versatile Imidazole Scaffold: a Privileged Structure

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a ubiquitous motif in nature and synthetic chemistry. Its presence in essential biological molecules like the amino acid histidine and purine (B94841) bases of DNA underscores its fundamental role in biochemistry. This inherent biological relevance has made the imidazole scaffold a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The unique properties of the imidazole ring contribute to its versatility. The two nitrogen atoms—one pyrrole-like and one pyridine-like—allow the ring to act as both a hydrogen bond donor and acceptor. This ambident nature facilitates a wide range of intermolecular interactions with biological macromolecules such as proteins and enzymes. Consequently, imidazole derivatives have been successfully developed as therapeutic agents for a myriad of diseases, exhibiting activities such as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. evitachem.comontosight.aineu.edu.tr

Beyond the realm of medicine, the imidazole core is also a valuable component in materials science. The nitrogen atoms can coordinate with metal ions, making imidazole-containing ligands crucial for the construction of metal-organic frameworks (MOFs). These materials possess high porosity and tunable properties, rendering them suitable for applications in gas storage, catalysis, and sensing. The electronic properties of the imidazole ring also make it an attractive component for the design of organic light-emitting diodes (OLEDs) and other functional materials.

The Strategic Importance of Aryl Halides in Synthesis

Aryl halides, organic compounds where a halogen atom is directly attached to an aromatic ring, are indispensable intermediates in organic synthesis. Their significance stems from their ability to participate in a wide array of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of these reactions, many of which were recognized with the Nobel Prize in Chemistry, has revolutionized the way chemists construct complex molecules.

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen atom, with the reactivity generally increasing in the order of Cl < Br < I. Aryl bromides, such as the bromo-substituent in 2-(3-bromophenyl)-1H-imidazole, offer a good balance of reactivity and stability, making them highly sought-after synthetic partners. They are more reactive than the often-unreactive aryl chlorides, yet more cost-effective and stable than the corresponding aryl iodides.

The bromine atom in an aryl halide can be readily replaced by a variety of other functional groups through reactions like the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. This versatility allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery and process development. The strategic placement of a bromine atom on an aromatic ring, as seen in this compound, provides a reactive handle for chemists to elaborate the molecular structure and fine-tune its properties. researchgate.net

2 3 Bromophenyl 1h Imidazole: a Key Building Block and Research Focus

Direct Synthetic Routes to this compound

The most direct method for synthesizing this compound is typically achieved through the Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.com This classical multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (3-bromobenzaldehyde), and ammonia (B1221849). wikipedia.orgscribd.com The reaction brings together three fundamental building blocks in a single pot to form the imidazole ring. The process is valued for its atom economy and the direct formation of the desired 2-aryl-1H-imidazole scaffold. The general mechanism proceeds in two conceptual stages: first, the condensation of the dicarbonyl with ammonia to form a diimine intermediate, which then condenses with the aldehyde to cyclize and form the imidazole ring. wikipedia.org

A typical procedure involves reacting 3-bromobenzaldehyde (B42254) with glyoxal (B1671930) and a source of ammonia, like ammonium (B1175870) acetate (B1210297), often in a solvent such as methanol (B129727) or ethanol (B145695). ijprajournal.com The reaction conditions can be optimized by adjusting temperature and catalysts to improve yields.

Multicomponent Reaction Strategies for Imidazole Core Formation

For the synthesis of functionalized derivatives, such as 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole, a three-component condensation can be employed using 3-bromobenzaldehyde, benzil (B1666583) (a 1,2-dicarbonyl compound), and ammonium acetate as the ammonia source. ijprajournal.com The reaction is often facilitated by a catalyst to enhance the reaction rate and yield. For instance, the synthesis of 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole has been reported with a 76% yield using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst under microwave irradiation. nih.gov

Another modular, one-pot approach involves the initial oxidation of a ketone (like acetophenone) to a glyoxal, followed by the Radziszewski condensation with an aldehyde and ammonium acetate. acs.orgacs.org This sequential oxidation-condensation protocol allows for the synthesis of various 2,4(5)-disubstituted imidazoles. acs.orgacs.org

Below is a table summarizing representative multicomponent reactions for imidazole synthesis:

| Reactants | Product | Conditions | Yield |

|---|---|---|---|

| 3-Bromobenzaldehyde, Benzil, Ammonium Acetate | 2-(3-Bromophenyl)-4,5-diphenyl-1H-imidazole | TMSOTf, Microwave | 76% nih.gov |

| Acetophenone, p-Tolualdehyde, Ammonium Acetate | 2-(p-Tolyl)-4(5)-phenyl-1H-imidazole | HBr (cat.), DMSO, 85°C | 69% acs.orgacs.org |

| Phenylglyoxal (B86788) monohydrate, 3-Bromobenzaldehyde, Ammonium Acetate | 2-(3-Bromophenyl)-4-phenyl-1H-imidazole | Sonication, Methanol, Room Temp. | High (specific yield not stated) nih.gov |

Catalyst-Free Approaches in Imidazole Synthesis

While many imidazole syntheses rely on catalysts, several methods have been developed that proceed without one, often by using thermal energy or specific solvent systems to drive the reaction. A catalyst-free approach for synthesizing 2,4-disubstituted-1H-imidazoles involves the [3+2] cyclization of vinyl azides with amidines. acs.org This method provides an alternative route to the imidazole core, though it may require the prior synthesis of specific precursors.

Furthermore, some multicomponent reactions can be performed under catalyst-free conditions. For example, the synthesis of 2-aryl-4-phenyl-1H-imidazoles can be achieved by reacting phenylglyoxal monohydrate, ammonium acetate, and various aldehydes under ultrasonic irradiation without any added catalyst. nih.govutrgv.edu This approach aligns with green chemistry principles by avoiding potentially toxic or expensive catalysts. utrgv.edu

Green Chemistry Principles Applied to Imidazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of imidazoles to reduce environmental impact. Key strategies include the use of microwave irradiation, ultrasonic energy, and solvent-free conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. ijprajournal.com For example, the synthesis of 2,4,5-trisubstituted imidazoles via a three-component condensation of benzil, aldehydes, and ammonium acetate can be performed efficiently under solvent-free conditions using a microwave, yielding excellent results compared to conventional heating. ijprajournal.com The synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole from 2-nitroimidazole (B3424786) and 3-bromophenacyl bromide has also been effectively carried out using microwave assistance. researchgate.net

Ultrasonic-Assisted Synthesis (Sonochemistry): Sonication provides an energy-efficient and rapid method for synthesizing 2-aryl-4-phenyl-1H-imidazoles. nih.gov The reaction of phenylglyoxal monohydrate, an aldehyde, and ammonium acetate in methanol under ultrasonic irradiation proceeds quickly at room temperature, offering a green alternative to traditional heating methods. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) reduces waste and can simplify product purification. The microwave-assisted synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles from benzil, an aldehyde, an aromatic amine, and ammonium acetate is a successful example of a solvent-free approach. ijprajournal.com

Synthesis of Substituted Imidazoles from Precursors

Functionalized imidazoles can be synthesized from various precursors, which allows for the introduction of diverse substituents onto the imidazole core.

From Chalcones: While not a direct route to the target compound, chalcones (α,β-unsaturated ketones) are versatile precursors for various heterocyclic compounds. The synthesis of imidazoles from chalcones is a known transformation, although less common than other methods.

From Hydrazides: Similarly, hydrazides can be used as building blocks in more complex synthetic routes to create substituted imidazole systems.

From Diaminomaleonitrile (B72808) (DAMN): A notable method involves using diaminomaleonitrile (DAMN) as a precursor. nih.govacs.org For instance, 2-hydroxybenzylidene imines derived from DAMN can react with aromatic aldehydes to regioselectively produce highly substituted 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.govacs.org This pathway highlights how complex precursors can be used to construct highly functionalized imidazole rings.

Selective N-Substitution and C-Substitution Strategies

Once the this compound core is formed, it can be further functionalized at its nitrogen or carbon atoms.

N-Substitution: The imidazole ring contains a reactive N-H proton that can be readily substituted. N-alkylation is a common strategy, typically achieved by reacting the imidazole with an alkyl halide (e.g., 3-bromophenethyl bromide) in the presence of a base like sodium hydride or potassium carbonate. evitachem.com This results in the formation of N-substituted derivatives such as 1-[2-(3-bromophenyl)ethyl]-1H-imidazole. evitachem.com

C-Substitution: Direct C-H functionalization of the imidazole ring is a powerful tool for introducing substituents at the C4 and C5 positions. A common C-substitution is bromination, which can be followed by cross-coupling reactions like the Suzuki coupling. acs.orgacs.org This two-step sequence allows for the introduction of various aryl or heteroaryl groups. For example, a 2,4(5)-disubstituted imidazole can be brominated and then subjected to a Suzuki coupling to yield a 2,4,5-trisubstituted product, a strategy employed in the synthesis of kinase inhibitors. acs.orgacs.org The bromine atom on the phenyl ring can also be used as a handle for Suzuki coupling to create more complex biaryl structures. arkat-usa.org

The following table provides examples of substitution reactions:

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 1H-imidazole | 3-Bromophenethyl bromide, Base (e.g., K2CO3) | 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole evitachem.com | N-Alkylation |

| 2,4(5)-Disubstituted Imidazole | 1. Brominating Agent 2. Boronic Acid, Pd Catalyst | 2,4,5-Trisubstituted Imidazole acs.orgacs.org | C-Bromination / Suzuki Coupling |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole ring, the protons on the bromophenyl ring, and the N-H proton of the imidazole. The N-H proton typically appears as a broad singlet in the downfield region of the spectrum, often around 12-13 ppm, although its chemical shift and appearance can be highly dependent on the solvent and concentration. researchgate.net

The protons of the imidazole ring (at positions 4 and 5) are chemically equivalent in many solvents due to tautomerism, often appearing as a single signal. researchgate.net However, in some derivatives, they may present as distinct signals. For instance, in 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole, the remaining imidazole proton signal is observed within a multiplet. rsc.org

The 3-bromophenyl group gives rise to a more complex set of signals. The proton at position 2' (ortho to the imidazole ring) is expected to be a triplet. The proton at position 6' (ortho to the bromine) would appear as a doublet of doublets. The protons at positions 4' and 5' would also show characteristic doublet or triplet splitting patterns based on their coupling with adjacent protons. In a related dicyano derivative, the aromatic protons of the 3-bromophenyl group appear between δ 7.54 and 7.86 ppm. tandfonline.com A study on 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole reported the aromatic protons in the range of δ 7.20–7.82 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| N-H (Imidazole) | ~12.64 | s (broad) | - | rsc.org |

| H-4/H-5 (Imidazole) | ~7.24 | s | - | rsc.org |

| Aromatic-H (Bromophenyl) | 7.20 - 7.82 | m | - | rsc.org |

| H-Ar (Bromophenyl) | 7.54 | t | J = 7.92 | tandfonline.com |

| H-Ar (Bromophenyl) | 7.72 | d | J = 7.65 | tandfonline.com |

| H-Ar (Bromophenyl) | 7.86 | d | J = 8.00 | tandfonline.com |

Note: Data is compiled from related derivatives and serves as a representative example. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to see eight distinct signals in the absence of coincidental overlap: three from the imidazole ring and five from the bromophenyl ring (as the C-Br carbon is unique).

The C2 carbon of the imidazole ring, being attached to two nitrogen atoms, is the most deshielded of the imidazole carbons, typically appearing around δ 145 ppm. semanticscholar.org The C4 and C5 carbons are found further upfield. In a study of 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole, the C2 carbon was observed at δ 143.65 ppm. rsc.org For the bromophenyl ring, the carbon atom directly bonded to the bromine (C3') is expected to appear around δ 121-123 ppm. The other aromatic carbons appear in the typical range of δ 125-135 ppm. rsc.orgtandfonline.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 (Imidazole) | 148.1 | tandfonline.com |

| C4/C5 (Imidazole) | 115.8, 111.1 | tandfonline.com |

| C-Br (C3') | 121.92 | rsc.org |

| C-N (C1') | 132.7 | tandfonline.com |

| Aromatic-C | 128.6 - 133.0 | tandfonline.com |

| Aromatic-C | 127.15 - 131.56 | rsc.org |

Note: Data is compiled from related derivatives and serves as a representative example.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for making unambiguous assignments of ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of the protons within the 3-bromophenyl ring, confirming their relative positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. ustc.edu.cn It allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). ustc.edu.cn This is particularly powerful for connecting different parts of the molecule. For example, an HMBC experiment would show a correlation between the H4'/H5' protons of the imidazole ring and the C2 carbon, as well as between the H2' proton of the phenyl ring and the C2 carbon of the imidazole ring, thus confirming the C-C bond connecting the two ring systems. mdpi.comcolumbia.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. A key feature in the mass spectrum of this compound is the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, any fragment containing a bromine atom, including the molecular ion, will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity. rsc.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. mdpi.com Electron Ionization Mass Spectrometry (EIMS) of a related dicyano derivative showed the molecular ion (M⁺) at m/z 263, with a prominent M-1 peak (m/z 262) likely due to the loss of a hydrogen atom. tandfonline.com Common fragmentation pathways for such compounds may include the loss of the bromine radical (Br•), followed by the cleavage of the imidazole ring, often involving the loss of HCN. tandfonline.comresearchgate.net

Table 3: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 222 | - |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 224 | Should be ~1:1 intensity with [M]⁺ |

| [M-Br]⁺ | Loss of Bromine atom | 143 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands. researchgate.net

The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3000-3500 cm⁻¹, often centered around 3400 cm⁻¹. rsc.org The aromatic C-H stretching vibrations from both the phenyl and imidazole rings are expected just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains absorptions for C=N and C=C stretching vibrations of the aromatic systems, which are typically found between 1400 and 1600 cm⁻¹. rsc.orgmdpi.com The C-Br stretch is usually weak and appears at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3430 | N-H Stretch (broad) | Imidazole N-H | researchgate.netrsc.org |

| >3000 | C-H Stretch | Aromatic C-H | rsc.org |

| ~1600 - 1400 | C=N and C=C Stretch | Imidazole & Phenyl Rings | rsc.orgmdpi.com |

X-ray Crystallography and Single-Crystal X-ray Diffraction

For example, the crystal structure of 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole has been determined. nih.gov This compound crystallizes in the monoclinic system. Such studies reveal crucial conformational details, like the dihedral angle between the plane of the imidazole ring and the plane of the bromophenyl ring. In the 4-bromo analogue, this angle is 42.0 (2)°. nih.gov This twisting is common in 2-phenylimidazoles and is due to steric hindrance between the ortho-protons of the phenyl ring and the protons or substituents on the imidazole ring. Bond lengths and angles are found to be within normal ranges for sp² hybridized carbons and nitrogens. nih.gov X-ray analysis also elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding or π-π stacking. iucr.org

Table 5: Representative Single-Crystal X-ray Diffraction Data for a Related Compound (2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₅BrN₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 10.665 (5) | nih.gov |

| b (Å) | 9.619 (5) | nih.gov |

| c (Å) | 21.541 (10) | nih.gov |

| β (°) | 91.092 (9) | nih.gov |

| Volume (ų) | 2209.4 (19) | nih.gov |

| Z | 4 | nih.gov |

Note: This data is for a related 4-bromo isomer and is presented for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), and nitrogen (N), within a sample. The data obtained is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its purity and identity.

In the characterization of this compound, elemental analysis serves as a quantitative method to validate the successful synthesis of the target molecule, which has the molecular formula C₉H₇BrN₂. The technique involves the complete combustion of a precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From these measurements, the percentages of C, H, and N in the original sample are calculated.

The experimentally determined ("found") percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the compound.

For this compound, the theoretical and experimentally determined elemental compositions are presented below. The experimental findings show excellent agreement with the calculated values, confirming the successful synthesis and purity of the compound. tezu.ernet.in

Table 1: Elemental Analysis Data for this compound (C₉H₇BrN₂)

| Element | Calculated (%) | Found (%) tezu.ernet.in |

| Carbon (C) | 48.46 | 48.38 |

| Hydrogen (H) | 3.16 | 3.10 |

| Nitrogen (N) | 12.56 | 12.51 |

Reactivity and Chemical Transformations of 2 3 Bromophenyl 1h Imidazole

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with different chemical environments. One is a pyrrole-type nitrogen (N-1) bonded to a hydrogen atom, which can be deprotonated to act as a nucleophile. The other is a pyridine-type nitrogen (N-3) with a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the molecule. This duality governs the reactivity of the imidazole nucleus.

The nucleophilic character of the imidazole ring allows for the introduction of alkyl and acyl groups at the nitrogen atoms. These reactions typically proceed after deprotonation of the N-H group by a base, generating a reactive imidazolide anion.

N-alkylation is a common transformation for imidazole derivatives. nih.gov The reaction involves treating the imidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, the alkylation of related 2-(4-bromophenyl)-1H-benzimidazole has been successfully carried out using various electrophilic reagents in the presence of potassium carbonate as a base.

Similarly, N-acylation can be achieved by reacting the imidazole with acylating agents like acid chlorides or anhydrides. These reactions introduce a carbonyl group onto the imidazole nitrogen, forming N-acylimidazoles. The N-acylation of N-heterocycles like indazoles and benzimidazoles can be performed selectively under specific conditions. stackexchange.com

The regioselectivity of these reactions can be complex in unsymmetrically substituted imidazoles. Factors such as steric hindrance from the substituent at the 2-position and the nature of the incoming electrophile play a significant role in determining which nitrogen atom is functionalized. nih.gov

Table 1: Examples of N-Alkylation Conditions for Imidazole Derivatives

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(4-bromophenyl)-1H-benzimidazole | Benzyl halides | K₂CO₃ | Acetone | Reflux | Not specified | N/A |

| Imidazole | Alkyl Bromides | KOH/K₂CO₃ | Acetonitrile | 80 | Not specified | N/A |

| 2-Nitroimidazole (B3424786) | 3-Bromophenacyl bromide | K₂CO₃ | DMF | 150 (Microwave) | Not specified | guidechem.com |

The imidazole ring in 2-(3-bromophenyl)-1H-imidazole is amphoteric, meaning it can act as both an acid and a base.

The N-H proton on the pyrrole-type nitrogen is weakly acidic. The pKa of this proton in the related compound 2-phenylimidazole is predicted to be approximately 13.0. chemicalbook.comchemicalbook.comresearchgate.net This acidity allows for deprotonation by a sufficiently strong base to form the corresponding imidazolide anion. This deprotonation is a crucial first step in reactions like N-alkylation.

Table 2: Acid-Base Properties of 2-Aryl-1H-imidazole Systems

| Property | Description | Relevant Nitrogen | pKa (approx.) |

| Acidity | The N-H proton can be removed by a base. | Pyrrole-type (N-1) | ~13.0 (for 2-phenylimidazole) chemicalbook.comchemicalbook.comresearchgate.net |

| Basicity | The lone pair can accept a proton from an acid. | Pyridine-type (N-3) | ~7.0 (for imidazole) |

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring at the 3-position is a versatile functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures. The aryl bromide in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. researchgate.netorganic-chemistry.org For this compound, this reaction allows for the substitution of the bromine atom with various aryl, heteroaryl, or alkyl groups.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. A key advantage of the Suzuki-Miyaura coupling is its tolerance of a wide range of functional groups, including the N-H group of the imidazole ring, which often does not require protection. Efficient protocols for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles have been developed, providing access to a diverse array of functionalized imidazole derivatives in good to excellent yields.

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₃PO₄, K₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene | Reaction medium |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base. researchgate.netmdpi.com This reaction allows for the introduction of a vinyl group at the 3-position of the phenyl ring of this compound.

The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. N-substituted 2-(2-bromophenyl)benzimidazole derivatives, which are structurally similar to the target compound, have been shown to be effective substrates in palladium-catalyzed Heck reactions, yielding the coupled products in good yields. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity in the Heck reaction.

Table 4: Representative Heck Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| Aryl Bromide | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃, Et₃N | DMF, Acetonitrile | Substituted Alkene |

Transition Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly useful for synthesizing aryl amines from aryl halides. In the context of this compound, the bromine atom on the phenyl ring can be replaced by an amino group through this method.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

A variety of amines, including primary and secondary, aliphatic and aromatic, can be used as coupling partners. nih.gov The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be optimized for specific substrates. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Microwave | nih.gov |

| Pd₂(dba)₃ | tBuBrettPhos | LiHMDS | Dioxane | 80 | nih.gov |

| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | 100 | libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com

In the case of this compound, the imidazole ring itself can act as a moderately activating group. However, for efficient SNAr to occur on the bromophenyl ring, the presence of additional strong electron-withdrawing groups would likely be necessary. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. chemistrysteps.com In some cases, intramolecular SNAr reactions can lead to the formation of fused heterocyclic systems. mdpi.com

Formation of Organometallic Reagents (e.g., Grignard and Aryllithium Reagents)

The bromine atom in this compound can be utilized to form highly reactive organometallic reagents, such as Grignard and aryllithium reagents. These reagents are powerful nucleophiles and strong bases, widely used in organic synthesis for the formation of new carbon-carbon bonds. libretexts.orgwikipedia.org

Grignard Reagents:

Grignard reagents are organomagnesium halides (RMgX) formed by the reaction of an organic halide with magnesium metal. sigmaaldrich.com The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent. libretexts.orglibretexts.org The reactivity of the halide increases in the order Cl < Br < I. libretexts.org

Aryllithium Reagents:

Aryllithium reagents are formed by the reaction of an aryl halide with lithium metal or through a lithium-halogen exchange reaction. wikipedia.org These reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.org The formation of aryllithium reagents from aryl bromides is a common and efficient process. wikipedia.org

Table 2: Formation of Organometallic Reagents

| Reagent Type | Metal | Typical Solvent | Reactivity |

| Grignard | Magnesium (Mg) | Diethyl ether, THF | Strong nucleophile, strong base |

| Aryllithium | Lithium (Li) | Pentane, Hexane, Diethyl ether | Very strong nucleophile, very strong base |

Once formed, these organometallic reagents can react with a wide range of electrophiles, such as carbonyl compounds (aldehydes, ketones, esters), to form new carbon-carbon bonds. libretexts.org

Electrophilic Aromatic Substitution on the Bromophenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. chemistrysteps.com The benzene ring, being electron-rich, acts as a nucleophile and attacks an electrophile. libretexts.org In this compound, the bromophenyl ring can undergo electrophilic substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. chemistrysteps.comlumenlearning.com The conditions for these reactions typically involve a strong electrophile and often a Lewis acid catalyst to activate the electrophile. libretexts.org

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound can occur at multiple positions, leading to questions of regioselectivity. Reactions can take place on the imidazole ring or the bromophenyl ring.

On the imidazole ring , electrophilic substitution is possible. The imidazole ring is susceptible to electrophilic attack, typically at the 4- and 5-positions. globalresearchonline.net

On the bromophenyl ring , as discussed, both electrophilic and nucleophilic substitution reactions are possible. The regioselectivity of electrophilic substitution is governed by the directing effects of the existing substituents. For nucleophilic aromatic substitution, the position of attack is determined by the location of the leaving group (the bromine atom). masterorganicchemistry.com

The formation of organometallic reagents at the bromine-substituted carbon is inherently regioselective. Subsequent reactions of these organometallic intermediates will occur at that specific position.

Stereoselectivity would become a factor if chiral centers are introduced during the derivatization process. For instance, the reaction of a Grignard or aryllithium reagent derived from this compound with a prochiral ketone would lead to the formation of a chiral alcohol, and the stereochemical outcome would depend on the reaction conditions and any chiral auxiliaries used.

Computational Chemistry and Theoretical Investigations of 2 3 Bromophenyl 1h Imidazole

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust framework for examining the quantum mechanical properties of molecules. For derivatives of imidazole (B134444) and related heterocyclic systems, DFT methods have been successfully applied to provide insights into their fundamental chemical nature.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For imidazole derivatives, this process is crucial as the relative orientation of the phenyl and imidazole rings can significantly influence the molecule's properties and interactions. Potential energy scans and conformational analyses are performed to identify the lowest energy conformer. Studies on similar bromophenyl-substituted heterocyclic compounds have shown that the optimized structures, often with a specific dihedral angle between the aromatic rings, represent the most probable conformation in the ground state. This foundational analysis is essential for the accuracy of all subsequent computational predictions.

Understanding the electronic structure is key to predicting a molecule's reactivity and interaction with biological targets. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For many imidazole derivatives, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO may be distributed across the phenyl ring system, indicating the likely sites for electronic transitions.

Molecular Electrostatic Potential Surfaces (MEPS) provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions prone to electrophilic and nucleophilic attack. In molecules like 2-(3-bromophenyl)-1H-imidazole, the electronegative nitrogen atoms of the imidazole ring are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms are typically in regions of positive potential (electron-poor).

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Imidazole Derivatives Note: The following table is a representative example based on typical values for similar imidazole derivatives, as specific data for this compound is not available in the cited literature.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

DFT calculations can accurately predict various spectroscopic properties. Theoretical vibrational (FT-IR and Raman) spectra can be calculated and compared with experimental data to confirm the molecular structure. Each calculated vibrational frequency can be assigned to specific bond stretching, bending, or torsional modes within the molecule. For example, characteristic frequencies for C-H, C=C, and C-N stretching in the aromatic rings are typically well-predicted.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to HOMO-LUMO transitions. For aromatic heterocyclic compounds, these transitions are typically in the UV region.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, such as chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. These descriptors are crucial for understanding the molecule's propensity to participate in chemical reactions.

Table 2: Global Chemical Reactivity Descriptors Note: The following table is a representative example based on typical values for similar imidazole derivatives, as specific data for this compound is not available in the cited literature.

| Descriptor | Definition | Typical Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Electronegativity (χ) | -μ | 4.15 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.66 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known biological activities. For a series of imidazole derivatives, these models can predict their potential as, for example, anticancer or antimicrobial agents.

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecules, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. They generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. These maps are instrumental in guiding the design of new, more potent analogs by suggesting specific structural modifications. For instance, a 3D-QSAR model for a series of imidazole-based inhibitors might indicate that a bulky, electronegative substituent at a particular position on the phenyl ring would enhance activity.

Through the application of these computational methods, a detailed profile of this compound can be constructed, providing a solid theoretical foundation for further experimental research and drug development efforts.

Biological and Pharmaceutical Applications of 2 3 Bromophenyl 1h Imidazole Derivatives

Antimicrobial Activities

Derivatives of 2-(3-bromophenyl)-1H-imidazole have been investigated for their potential to combat a range of microbial pathogens, including bacteria, fungi, viruses, and protozoan parasites. The unique structural features of these compounds make them promising candidates for the development of new antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research has demonstrated that the incorporation of a 2-(4-bromophenyl) moiety into a triazole-substituted imidazole (B134444) scaffold can lead to significant antibacterial activity. A study focused on novel 1H-2,4-triazole 2,4,5-triaryl imidazole derivatives identified a compound, 3-[2-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-2,4 triazole (IA-12), which exhibited notable efficacy against both Gram-positive and Gram-negative bacteria. sphinxsai.com Similarly, a pyrazole-containing derivative, 3-[2-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-pyrazole-4-carboxylic acid (IP-12), also showed good antibacterial activity. sphinxsai.com

The antibacterial potential of these compounds was evaluated by measuring the zone of inhibition against various bacterial strains. The results for compound IA-12 are summarized below.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard (Streptomycin) Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 1000 | 22 | 25 |

| 500 | 14 | ||

| Pseudomonas aeruginosa | 1000 | 20 | 23 |

| 500 | 12 |

These findings underscore the potential of 2-(bromophenyl)-1H-imidazole derivatives as a scaffold for the development of new antibacterial agents. The presence of the bromophenyl group is considered to play an important role in the observed activity. sphinxsai.comsphinxsai.com

Antifungal Properties

The antifungal activity of 2-(bromophenyl)-1H-imidazole derivatives has also been a subject of investigation, particularly against opportunistic fungal pathogens like Candida albicans. The aforementioned compound, 3-[2-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-2,4 triazole (IA-12), demonstrated good antifungal activity. sphinxsai.com Its counterpart, 3-[2-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-pyrazole-4-carboxylic acid (IP-12), also exhibited notable efficacy. sphinxsai.com

The mechanism of antifungal action for many imidazole-based compounds involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to impaired cell membrane integrity and ultimately, fungal cell death. While specific studies on CYP51 inhibition by this compound derivatives are not extensively detailed in the reviewed literature, this remains a plausible mechanism of action given the structural class of these compounds.

The antifungal activity of compound IA-12 against Candida albicans is presented below.

| Fungal Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard (Fluconazole) Zone of Inhibition (mm) |

|---|---|---|---|

| Candida albicans | 1000 | 20 | 24 |

| 500 | 13 |

Antiviral Potential

While the broader class of imidazole derivatives has been explored for antiviral properties, specific studies focusing on this compound derivatives are limited in the available literature. Research on 2-(substituted phenyl)-1H-imidazole analogues has shown promise against various viral strains, suggesting that modifications on the phenyl ring can influence antiviral activity. ekb.eg However, detailed investigations into the antiviral potential of this compound derivatives are yet to be extensively reported.

Antileishmanial Activity Against Protozoan Parasites

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. While various heterocyclic compounds, including imidazoles, have been investigated for their antileishmanial properties, there is a lack of specific research on the activity of this compound derivatives against Leishmania amazonensis. The development of novel antiprotozoal agents is an active area of research, and the imidazole scaffold is considered a valuable starting point for the design of such compounds. nih.gov

Antitubercular Activity

Anticancer and Antineoplastic Activity

The imidazole scaffold is a prevalent feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression. nih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.

A study on new arylethanolimidazole derivatives as potential inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer, included the synthesis and characterization of 1-(3-bromophenethyl)-1H-imidazole . nih.gov Further derivatization and evaluation of related compounds for their cytotoxic activity against the MCF-7 breast cancer cell line were also reported. This research indicates that the 3-bromophenyl moiety is being actively explored in the design of new anticancer agents. The cytotoxic activity of a related derivative is presented below.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Aryl-ethanol-imidazole derivative 5a | MCF-7 (Breast Cancer) | Data not specified in abstract |

*Data for the most potent compound in the series (5a) is highlighted, though the specific IC₅₀ value against MCF-7 was not detailed in the abstract. The study confirms the investigation of such derivatives for anticancer activity.

The findings from these studies suggest that the this compound core is a viable template for the development of novel anticancer and antineoplastic agents. Further structure-activity relationship studies are warranted to optimize the cytotoxic potential of this class of compounds.

Inhibition of Specific Oncogenic Targets (e.g., Vascular Endothelial Growth Factor Receptors (VEGFR), Heme Oxygenase (HO-1))

The imidazole scaffold is a key component in the design of molecules targeting oncogenic pathways. Derivatives of this compound have been investigated for their ability to inhibit specific enzymes and receptors that are crucial for cancer progression, such as Heme Oxygenase-1 (HO-1) and Vascular Endothelial Growth Factor Receptors (VEGFR).

Heme Oxygenase-1 (HO-1) Inhibition: HO-1 is an enzyme that is overexpressed in many types of tumors, where it plays a cytoprotective role, contributing to tumor growth and resistance to therapy. Consequently, inhibiting HO-1 is a promising strategy in oncology. A study focusing on new imidazole-based HO-1 inhibitors reported the synthesis and evaluation of 1-[2-(3-Bromophenyl)-2-(phenylmethoxy)ethyl]-1H-imidazole. nih.gov This compound was designed as a derivative of a known lead compound where an imidazole moiety is connected to a hydrophobic group. nih.gov However, the study found that this specific brominated derivative was significantly less potent as an HO-1 inhibitor compared to its unsubstituted parent compound, demonstrating an approximately 200-fold decrease in potency. nih.gov This highlights the sensitive nature of substituent effects on the inhibitory activity of this class of compounds.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily regulated by the VEGF/VEGFR signaling pathway. nih.gov Inhibiting VEGFRs, particularly VEGFR-2, is a validated approach in cancer therapy. nih.govrsc.org While direct studies on this compound as a VEGFR inhibitor are not prominent, related structures such as 2-aryl benzimidazoles have been identified as multi-target inhibitors of several kinases, including VEGFR-2. nih.gov A study discovered a series of benzimidazole (B57391) derivatives that exhibited not only high cytotoxicity against the HepG-2 tumor cell line but also good inhibitory activity against EGFR, VEGFR-2, and PDGFR kinases. nih.gov This suggests that the broader imidazole framework, including phenyl-substituted derivatives, serves as a viable scaffold for developing novel VEGFR-2 inhibitors.

| Compound | Target | IC₅₀ (μM) | Relative Potency Note |

|---|---|---|---|

| 1-[2-(3-Bromophenyl)-2-(phenylmethoxy)ethyl]-1H-imidazole | HO-1 | - | ~200-fold less potent than the unsubstituted parent compound. nih.gov |

Anti-inflammatory Properties

Imidazole derivatives are well-documented for their anti-inflammatory activities. researchgate.netijfmr.com Research in this area has explored various modifications of the imidazole core to develop potent anti-inflammatory agents. For instance, a study on novel oxazolone (B7731731) and imidazolone (B8795221) derivatives synthesized and evaluated a series of compounds for their anti-inflammatory and analgesic properties. nih.gov Among the synthesized molecules was 3-(4-Bromophenyl)-2-phenyl-5-(4-(pyrrolidin-1-yl)benzylidene)-3,5-dihydro-4H-imidazol-4-one, a compound structurally related to the this compound core. nih.gov The investigation of such derivatives contributes to the understanding of how different substitutions on the phenyl and imidazole rings influence their anti-inflammatory potential.

Anticonvulsant Activity

The central nervous system is another significant target for imidazole-based compounds. Researchers have synthesized and screened various imidazole derivatives for their potential to manage seizures. A review highlighted a series of 1,2,4-trisubstituted-1H-imidazole derivatives that demonstrated anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) screening models in mice. nih.gov One specific compound from this series showed potent activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine. nih.gov Another study investigated flexible analogs of 3-imidazolylflavanones, specifically 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanones, for anticonvulsant effects. researchgate.net These findings underscore the potential of the imidazole nucleus as a foundational structure for the development of new antiepileptic drugs.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium parasites necessitates the discovery of new antimalarial agents. Imidazole derivatives have been explored as a source of novel compounds to combat malaria. In one study, novel imidazole and oxazole (B20620) compounds were evaluated for their anti-plasmodial efficacy in Plasmodium berghei-infected mice. nih.gov The results showed that the tested imidazole compounds significantly reduced parasitemia over a four-day treatment period. nih.gov Another investigation focused on 2-aryl-4,5-diphenyl-1H-imidazole derivatives, which were tested for their in vitro antimalarial activities against the chloroquine-sensitive Plasmodium falciparum strain, with some compounds being classified as active antimalarial agents. researchgate.net These studies indicate that the imidazole scaffold is a promising starting point for the development of new therapies against malaria.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For imidazole derivatives, SAR studies have been crucial in identifying the key structural features required for their therapeutic effects. Research has shown that modifications to the substituents on both the imidazole and phenyl rings can dramatically alter the potency and selectivity of these compounds across different biological targets. nih.govchemijournal.comesisresearch.org

For example, in the development of antagonists for certain receptors, the substitution pattern on the phenyl ring attached to the imidazole core is a critical determinant of activity. Likewise, the nature of the substituent at other positions of the imidazole ring can influence the compound's interaction with its biological target.

Elucidation of Substituent Effects on Bioactivity

The specific nature and position of substituents on the this compound scaffold have a profound impact on its biological profile. The effect of the bromine atom at the meta-position (position 3) of the phenyl ring is a key area of investigation.

The study on HO-1 inhibitors provides a clear example of this principle. The introduction of a 3-bromophenyl group in the derivative 1-[2-(3-Bromophenyl)-2-(phenylmethoxy)ethyl]-1H-imidazole led to a significant decrease in inhibitory activity compared to the non-brominated parent compound. nih.gov This suggests that for HO-1 inhibition, the presence of a bulky and electronegative bromine atom at this specific position is detrimental to the compound's ability to interact effectively with the enzyme's active site.

Further SAR studies on imidazole-coumarin conjugates have also shown that different substituents (such as F, Cl, Br, and OMe) on the coumarin (B35378) moiety, which is attached to the imidazole core, result in varying levels of antiviral activity. mdpi.com These findings collectively demonstrate that even subtle changes to the substitution pattern can lead to significant variations in biological potency, guiding medicinal chemists in the rational design of more effective therapeutic agents.

Materials Science and Industrial Applications of 2 3 Bromophenyl 1h Imidazole

Polymer Synthesis via Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring of 2-(3-bromophenyl)-1H-imidazole makes it an ideal monomer for polymerization through various transition metal-catalyzed cross-coupling reactions. These methods are foundational in modern polymer chemistry for creating conjugated polymers with tailored electronic and optical properties.

Detailed research findings indicate that bromo-aryl compounds are effective precursors in polymerization reactions such as the Suzuki-Miyaura and Stille cross-coupling reactions. In a typical Suzuki-Miyaura polymerization, the bromine atom of this compound can react with a monomer containing two boronic acid or boronic ester groups, in the presence of a palladium catalyst and a base. This process allows for the formation of new carbon-carbon bonds, leading to the growth of a polymer chain. For instance, a new thiazole-based polymer was successfully synthesized using the Suzuki-Miyaura cross-coupling reaction of 5-bromo-N-(3-bromophenyl)thiazol-2-amine with a fluorene-based diboronic acid ester, demonstrating the feasibility of using bromophenyl-containing heterocyclic monomers in such polymerizations dergipark.org.tr.

Similarly, in a Stille coupling reaction, the bromophenyl group can be coupled with an organotin compound. These polymerization techniques offer precise control over the polymer's molecular weight and structure, which is crucial for optimizing the performance of the resulting materials in applications like organic electronics. The imidazole (B134444) group within the polymer backbone can further influence the material's properties, for example, by providing sites for hydrogen bonding or metal coordination, which can affect polymer packing and morphology. While direct polymerization of this compound is a promising area of research, the principles established with analogous bromophenyl-containing monomers provide a strong basis for its potential in creating novel polymeric materials dergipark.org.trrsc.org.

Electronic and Optical Materials Development

The unique electronic structure of the imidazole ring, combined with the functionalizability of the bromophenyl group, makes this compound a key component in the development of advanced electronic and optical materials.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). Imidazole-based luminogens have been identified as a promising class of AIE materials nih.govresearchgate.net.

The AIE effect in these molecules is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence acs.org. Organic heterocyclic luminogens with conjugated electronic structures, including imidazoles, have received significant attention for their excellent fluorescence in the aggregated state nih.gov. A novel conjugated blue-light-emitting imidazole molecule was synthesized and shown to exhibit strong fluorescence in its aggregated form, highlighting the potential of the imidazole core for AIE applications nih.govresearchgate.net.

The this compound scaffold can be utilized to construct AIE-active molecules. The imidazole ring can form part of the core luminogen, while the bromophenyl group serves as a convenient point for chemical modification. Through cross-coupling reactions, various rotor groups can be attached at the bromine position to create molecules with tailored AIE properties, such as different emission colors and sensitivities to specific analytes.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and frequency conversion. Organic molecules with donor-π-acceptor architectures are known to exhibit significant NLO properties. The imidazole ring can act as part of the conjugated π-system, and the electronic properties of the molecule can be tuned by attaching electron-donating or electron-withdrawing groups.

A study on a derivative, 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, demonstrated its potential as an NLO material. The molecule was synthesized and its third-order NLO properties were investigated using the Z-scan technique . The presence of the bromophenyl and imidazole moieties contributes to the molecule's NLO response. Theoretical calculations using Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of such molecules, including their polarizability and hyperpolarizability nih.gov. Research on similar compounds, such as 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, has shown that the presence of a bromophenyl group can lead to robust optical behavior and significant hyperpolarizability values, making them promising candidates for NLO applications researchgate.net. These findings suggest that this compound and its derivatives are valuable compounds for the development of new NLO materials.

Corrosion Inhibition for Metals (e.g., Aluminum, Carbon Steel)

Corrosion is a major issue in many industries, leading to the degradation of metallic structures. Organic compounds containing heteroatoms like nitrogen, as found in the imidazole ring, are effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The imidazole nucleus is a well-established corrosion inhibitor for various metals, including carbon steel and aluminum, in acidic and neutral media nih.govresearchgate.net. The nitrogen atoms in the imidazole ring can coordinate with metal atoms on the surface, leading to the formation of a stable, protective layer. A study on a closely related compound, 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole (BPB), as a corrosion inhibitor for copper in a sulfuric acid solution, showed a maximum inhibition efficiency of 97.0% at a concentration of 5 mmol L⁻¹ electrochemsci.org. This high efficiency was attributed to the formation of a dense protective film on the copper surface. The adsorption of BPB on the copper surface was found to follow the Langmuir adsorption isotherm electrochemsci.org.

For carbon steel, imidazole and its derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions nih.gov. The inhibition efficiency generally increases with the concentration of the inhibitor. For instance, in one study, the inhibition efficiency of imidazole on carbon steel weldment in an alkaline solution reached 91.7% at a concentration of 500 ppm nih.gov.

Regarding aluminum, imidazole-based poly(ionic liquid)s have been tested as corrosion inhibitors in sulfuric acid. The inhibition occurs through a physisorption process, with efficiency increasing with the length of the alkyl chain attached to the imidazole ring researchgate.netsemanticscholar.org. While direct data for this compound on aluminum and carbon steel is limited, the established effectiveness of the imidazole core and its derivatives strongly suggests its potential as a potent corrosion inhibitor for these metals.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | Copper | 0.5 mol L⁻¹ H₂SO₄ | 5 mmol L⁻¹ | 97.0 | electrochemsci.org |

| Imidazole | Carbon Steel Weldment | Alkaline District Heating Water | 500 ppm | 91.7 | nih.gov |

| Benzimidazole (B57391) derivatives | Carbon Steel (X56) | 1 M HCl | 10 mM | 95-98 | nih.gov |

| Poly(1-vinyl-3-dodecyl-imidazolium) hexafluorophosphate | Aluminum Alloy (AA6061) | Diluted H₂SO₄ | 10-100 ppm | up to 61 | researchgate.netsemanticscholar.org |

Ligand Design for Metal Complexes and Catalysis

The imidazole ring is a fundamental ligand in coordination chemistry and bioinorganic chemistry, most notably in the amino acid histidine. The unsubstituted nitrogen atom of the 1H-imidazole ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with transition metal ions jocpr.combohrium.com. This coordination ability allows for the design of a wide array of metal complexes with diverse structures and applications, including catalysis, sensing, and materials science nih.govnih.gov.

This compound can act as a monodentate ligand, coordinating to a metal center through the pyridine-like nitrogen atom of the imidazole ring. The resulting metal complexes can have various geometries, such as octahedral or tetrahedral, depending on the metal ion and other coordinating ligands bohrium.com. These complexes have potential applications in catalysis. For example, metal complexes with imidazole-containing ligands have been synthesized and investigated for their catalytic activity in oxidation reactions, such as the oxidation of styrene mdpi.com.

Furthermore, the bromine atom on the phenyl ring of this compound provides a reactive handle for creating more complex, multidentate ligands. Through cross-coupling reactions, this bromo-functionalized ligand can be linked to other coordinating groups, leading to the formation of chelating or bridging ligands. These more sophisticated ligands can be used to construct metal-organic frameworks (MOFs) or to develop highly specific and efficient catalysts for various organic transformations beilstein-journals.org. The synthesis of metal complexes with imidazole-containing tripodal ligands has been reported, and these complexes have shown promise as fluorescent sensors for detecting nitroaromatics and metal ions nih.govnih.gov. This highlights the vast potential of this compound as a versatile building block in the design of functional coordination compounds.

Future Horizons: Charting the Next Wave of Research for this compound

The scientific journey for the chemical compound this compound is entering a new and exciting phase. While foundational research has established its basic properties and potential applications, the future lies in leveraging cutting-edge technologies and methodologies to unlock its full potential. This article explores the emerging research avenues and future directions that are poised to shape the landscape of this promising imidazole derivative, from sustainable synthesis to advanced computational design and a deeper understanding of its biological and environmental implications.

Q & A

Q. What are the optimized synthetic routes for 2-(3-bromophenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves condensation reactions under varied conditions. For example, substituent-specific protocols (e.g., using 3-bromophenyl precursors) may employ catalysts like triethylamine in aprotic solvents (DMF or THF) to neutralize HCl byproducts. and highlight multi-step reactions with yields ranging from 72% to 85%, influenced by solvent polarity and temperature. For instance, achieved 72% yield using CDCl₃ as a solvent under reflux, while optimized microwave-assisted synthesis for reduced reaction time .

Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm) and imidazole NH (δ ~12 ppm, broad singlet). reports specific shifts for bromophenyl derivatives (e.g., δ 7.90 ppm for imidazole protons) .

- HRMS : Used to validate molecular formulas (e.g., [M+H]⁺ at m/z 306.9633 for C₁₃H₈BrClN₂ in ) .

- IR : Confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and N-H stretch at ~3400 cm⁻¹) .

Q. What crystallographic methods are employed to resolve structural ambiguities in bromophenyl-imidazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with software like SHELX ( ) is critical. For example, used SXRD to analyze Hirshfeld surfaces and intermolecular interactions in a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, revealing Br···H-C contacts .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations model the electronic structure and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP ( ) with basis sets (e.g., 6-31G*) are standard. applied DFT to 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, calculating hyperpolarizability (β) values to predict NLO activity. Electron-withdrawing bromine enhances charge transfer, increasing β .

Q. Can molecular docking predict the binding affinity of this compound derivatives to targets like EGFR?

- Methodological Answer : Docking software (AutoDock Vina, Schrödinger) with crystal structures (e.g., EGFR PDB: 1M17) evaluates interactions. docked 2-phenyl-benzimidazole analogs, showing substituents (e.g., -Cl, -CH₃) improve binding via hydrophobic pockets. Bromophenyl groups may similarly enhance π-π stacking .

Q. How are ADMET properties analyzed for bromophenyl-imidazole drug candidates?

- Methodological Answer : Tools like SwissADME predict bioavailability and toxicity. combined in-silico ADMET with in-vitro cytotoxicity assays (e.g., MTT on cancer cell lines). Lipophilic bromophenyl groups may improve membrane permeability but require toxicity screening for hepatic clearance .

Q. What strategies resolve contradictions in reported synthetic yields or computational data for imidazole derivatives?

- Methodological Answer : Cross-validation using multiple methods:

- Compare experimental vs. theoretical NMR ( used DFT to validate ¹³C shifts).

- Reproduce reactions with controlled variables (e.g., vs. 12: substituent electronic effects on yield).

- Statistical tools (e.g., ANOVA) assess significance of solvent/catalyst variations .

Q. How do solvent and catalyst choices impact regioselectivity in bromophenyl-imidazole synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution, while bases (K₂CO₃, Et₃N) control deprotonation. found that microwave irradiation with DMF increased regioselectivity for 2-position substitution by reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.